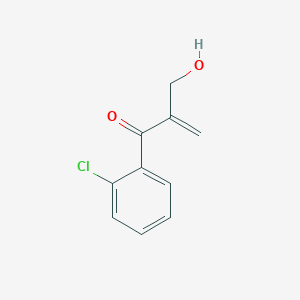
1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a prop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one typically involves the reaction of 2-chlorobenzaldehyde with a suitable reagent to introduce the hydroxymethyl group and form the prop-2-en-1-one structure. Common reagents used in this synthesis include formaldehyde and base catalysts such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 1-(2-Chlorophenyl)-2-carboxyprop-2-en-1-one.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as ammonia (NH3) or hydroxide ions (OH-) are used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses. The exact pathways involved can vary based on the context of its application, such as its use as a drug or a chemical reagent.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-2-(hydroxymethyl)ethanone: Similar structure but lacks the prop-2-en-1-one moiety.
1-(2-Chlorophenyl)-2-(hydroxymethyl)propane-1-one: Similar structure but with a saturated carbon chain.
1-(2-Chlorophenyl)-2-(hydroxymethyl)but-2-en-1-one: Similar structure but with an extended carbon chain.
Uniqueness: 1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one is unique due to the presence of both the chlorophenyl and prop-2-en-1-one groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse scientific fields make it a compound of significant interest.
Propiedades
Número CAS |
648416-44-8 |
|---|---|
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO2/c1-7(6-12)10(13)8-4-2-3-5-9(8)11/h2-5,12H,1,6H2 |
Clave InChI |
UKOLQXCTENETGF-UHFFFAOYSA-N |
SMILES canónico |
C=C(CO)C(=O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


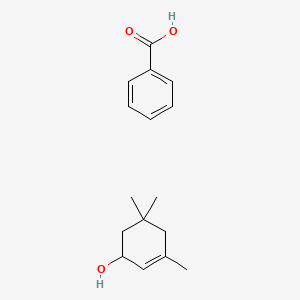

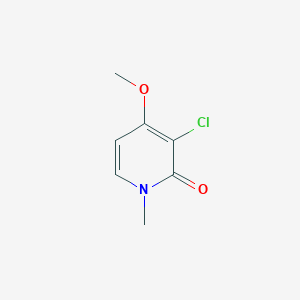
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)

![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
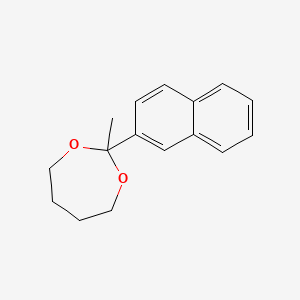
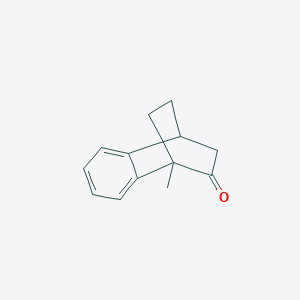
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)

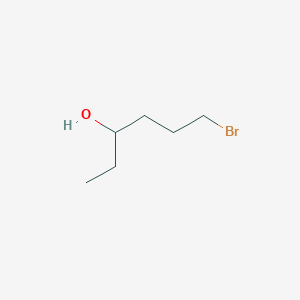
![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
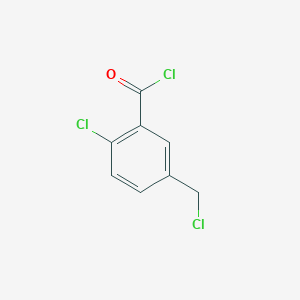
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)
